molecular formula C16H19N5 B8002804 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1206969-38-1

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8002804
CAS No.: 1206969-38-1
M. Wt: 281.36 g/mol
InChI Key: WACUYHHVMHQYFE-UHFFFAOYSA-N
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Description

The compound 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (Catalog No. QC-1415) is a heterocyclic molecule with a molecular formula of $ \text{C}{15}\text{H}{17}\text{N}_5 $ (MW: 267.34 g/mol). It is characterized by a pyrrolo[2,3-b]pyridine core substituted at the 3-position with a piperidin-4-yl group and at the 5-position with a 1-methylpyrazole moiety.

The synthesis of analogous pyrrolo[2,3-b]pyridine derivatives often involves condensation reactions (e.g., with piperidone under inert atmospheres) or N-alkylation strategies, followed by purification via column chromatography .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-21-10-13(8-20-21)12-6-14-15(9-19-16(14)18-7-12)11-2-4-17-5-3-11/h6-11,17H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUYHHVMHQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148808
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-38-1
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolo[2,3-b]Pyridine Scaffold Construction

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization of appropriately substituted pyridine derivatives. A common precursor, 5-bromo-7-azaindole (9 ), undergoes iodination using N-iodosuccinimide (NIS) to introduce reactivity at the 3-position, followed by tosylation for nitrogen protection. This intermediate (11 ) serves as a pivotal substrate for subsequent functionalization. Alternative routes employ Knorr-type cyclizations or transition-metal-catalyzed annulations, though these are less frequently reported for this specific compound.

Installation of the 1-Methylpyrazole Substituent

The 5-position pyrazole group is introduced via Suzuki-Miyaura coupling between 5-bromo-7-azaindole derivatives and 1-methyl-4-pyrazoleboronic acid pinacol ester. Optimized conditions use Pd(dppf)Cl₂ as the catalyst, potassium carbonate as the base, and a dioxane/water solvent system at 80–100°C. This step achieves >80% yield in most protocols, with purification via silica gel chromatography or ion-exchange resins.

Functionalization at the 3-Position: Piperidine Incorporation

Suzuki Coupling with Piperidine Boronic Esters

Alternative Reductive Amination Approaches

In cases where boronic esters are inaccessible, reductive amination of ketone intermediates offers a viable pathway. For example, 3-acetyl-pyrrolo[2,3-b]pyridine derivatives undergo condensation with piperidin-4-amine followed by sodium cyanoborohydride reduction. This method, however, suffers from lower yields (50–60%) due to competing side reactions.

Protective Group Strategies and Reaction Optimization

Tosyl vs. Boc Protection

Solvent and Catalyst Screening

Optimal solvent systems for cross-coupling steps include dioxane/water (4:1) or THF/water (3:1), balancing solubility and reaction efficiency. Catalyst screening reveals Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing homocoupling byproducts, with turnover numbers (TON) exceeding 1,000 in scaled batches.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.35 (s, 1H, pyrazole-H), 7.92 (d, J = 5.2 Hz, 1H, pyrrolo-H), and 3.21 (m, 1H, piperidine-H). LC-MS (ESI): m/z 281.36 [M+H]⁺, consistent with the molecular formula C₁₆H₁₉N₅.

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirm >98% purity for most batches. Critical impurities include residual palladium (<10 ppm) and dehalogenated byproducts, mitigated via Chelex® resin treatment and recrystallization.

Comparative Data on Synthetic Routes

ParameterSuzuki-Miyaura RouteReductive Amination
Overall Yield65–75%50–60%
Reaction Time24–48 hours72 hours
Catalyst Loading2–5 mol% PdN/A
Scalability>100 g demonstratedLimited to 10 g
Key Intermediate11 (Ts-protected)3-Acetyl derivative

Industrial-Scale Considerations

Cost-Efficiency Analysis

Pd(dppf)Cl₂, while effective, contributes significantly to raw material costs (∼40% of total). Substituting with Pd/C (5% wt) reduces expenses but requires higher temperatures (120°C) and longer reaction times.

Waste Stream Management

Biphasic workup protocols (ethyl acetate/water) minimize organic waste, while Pd recovery via filtration through Celite® or activated charcoal aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrazole or piperidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple nitrogen-containing rings, which contribute to its biological activity. The molecular formula is C20H23N9OC_{20}H_{23}N_9O with a molecular weight of approximately 405.46 g/mol. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug development.

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Research has identified it as a potent inhibitor of CHK1 (Checkpoint Kinase 1), an important protein involved in the DNA damage response. In studies, derivatives of this compound demonstrated significant inhibitory activity against CHK1, with some showing an IC50 value as low as 0.4 nM, indicating strong potency .

Case Study: Hematologic Malignancies

  • In a study involving malignant hematopathy cell lines, a derivative of this compound was shown to inhibit cell growth effectively, particularly against the Z-138 cell line (IC50: 0.013 μM). The compound also displayed low affinity for hERG channels, suggesting a favorable safety profile for further development .

Table of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
CHK1 InhibitionCHK1 Kinase0.4 nM
Growth InhibitionZ-138 Cell Line0.013 μM
hERG AffinityLow Affinity>40 μM

Future Directions and Research Opportunities

The promising results from initial studies indicate that 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine could be further explored in several key areas:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other cancer treatments could enhance therapeutic outcomes.
  • Mechanistic Studies : Further research into its mechanism of action will clarify how it interacts with cellular pathways involved in cancer progression.
  • Safety and Toxicology : Comprehensive studies are needed to assess the long-term safety and potential side effects associated with this compound.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Bioisosteric Analogues: SNDRI and 5-HT1A/SERT Dual Affinity

  • 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: This compound replaces the saturated piperidine ring with a tetrahydropyridine group, reducing steric bulk and altering electron distribution. Computational studies suggest it retains affinity for monoamine transporters (SNDRI activity) and the 5-HT1A receptor, similar to its indole-based predecessors. However, the partial unsaturation may decrease metabolic stability compared to the fully saturated piperidine in QC-1415 .
  • 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine Derivatives: Derivatives with substituents like methylpyrazole (as in QC-1415) or ethynyl groups (e.g., 3-((5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile) show enhanced blood-brain barrier penetration due to lipophilic groups.

Kinase Inhibitors

  • FGFR Inhibitors (e.g., Compound 4h): The derivative 4h (3-methoxy-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) inhibits FGFR1–3 with IC${50}$ values of 7–25 nM. The trifluoromethyl group in 4h enhances metabolic resistance but increases molecular weight (MW: ~400 g/mol), whereas QC-1415’s lower MW (267 g/mol) aligns with Lipinski’s rules for oral bioavailability .
  • Cdc7 Kinase Inhibitors (e.g., Compound 42): [(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (IC$_{50}$: 7 nM) uses a conjugated system for ATP mimicry. QC-1415’s non-conjugated substituents may reduce off-target kinase interactions, offering selectivity advantages .

Cytotoxic Agents

  • Nortopsentin Analogues (T1 and T2): These compounds (e.g., T1: 5-bromo-1-methyl-3-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) induce apoptosis via mitochondrial pathways in colon cancer cells. QC-1415 lacks the thiazole linker and bromine, which are critical for T1’s cytotoxicity.

Structural Variants with Heterocyclic Substitutions

  • 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridine :
    The oxazole ring at the 5-position introduces rigidity and hydrogen-bonding capacity, contrasting with QC-1415’s flexible pyrazole. This difference may influence binding to targets like kinases or GPCRs .

Key Data Table: Comparative Analysis

Compound Name Key Substituents Biological Target Key Data/Activity Reference ID
QC-1415 3-Piperidin-4-yl, 5-(1-methylpyrazole) Kinases, Monoamine Transporters High solubility, low MW
3-(1,2,3,6-Tetrahydropyridin-4-yl) analog 3-Tetrahydropyridinyl SNDRI, 5-HT1A Moderate metabolic stability
FGFR Inhibitor 4h 3-Methoxy, 5-Trifluoromethyl FGFR1–3 IC$_{50}$: 7–25 nM
Cytotoxic Agent T1 5-Bromo, 3-Thiazolyl Mitochondrial Apoptosis G2/M arrest in HCT 116 cells
Cdc7 Inhibitor 42 Conjugated thiazole system Cdc7 Kinase IC$_{50}$: 7 nM

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The molecular formula is C20H23N9OC_{20}H_{23}N_9O with a molecular weight of 405.46 g/mol. Its structural features contribute to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), an enzyme implicated in various cellular processes including cell cycle regulation and neuronal differentiation.

  • Inhibition Potency : Enzymatic assays demonstrated that this compound exhibits nanomolar-level inhibitory activity against DYRK1A, with IC50 values indicating strong binding affinity to the target enzyme .

2. Anti-inflammatory and Antioxidant Effects

The compound has also been evaluated for its anti-inflammatory and antioxidant properties:

  • Mechanisms : It has been shown to reduce pro-inflammatory responses in BV2 microglial cells, suggesting potential applications in neuroinflammatory conditions .
  • ORAC Assays : Antioxidant activity was confirmed through Oxygen Radical Absorbance Capacity (ORAC) assays, indicating that it can scavenge free radicals effectively .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models:

  • Cytotoxicity : In vitro studies revealed moderate cytotoxicity against several cancer cell lines, including ovarian and breast cancer cells. The compound showed selective toxicity, sparing non-cancerous cells .

Study 1: DYRK1A Inhibition

Study 2: Anti-inflammatory Properties

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaTarget EnzymeIC50 (nM)Biological Activity
This compoundC20H23N9ODYRK1A<10Anti-inflammatory, Antioxidant
Pyrrolo[3,4-c]pyridine DerivativeC15H14N2OVarious Kinases~50Anticancer
1-Methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amineC9H16N4DYRK1A30Moderate Anticancer

Q & A

Basic: What are common synthetic strategies for preparing pyrrolo[2,3-b]pyridine derivatives with pyrazole and piperidine substituents?

Answer:
The synthesis typically involves multistep organic reactions. Key steps include:

  • Cyclocondensation : Refluxing precursors (e.g., pyrazole amines or aryl boronic acids) with chloranil in xylene for 25–30 hours to form fused heterocycles .
  • Catalytic coupling : Using trifluoroacetic acid (TFA) as a catalyst in toluene for pyrazole-pyrrolopyridine fusion, followed by purification via recrystallization (methanol) or column chromatography .
  • Functionalization : Post-synthetic modifications, such as introducing methylthio or morpholinyl groups via nucleophilic substitution .

Advanced: How can reaction conditions be optimized to improve yields of pyrrolo[2,3-b]pyridine derivatives?

Answer:
Critical parameters include:

  • Catalyst selection : TFA (30 mol%) enhances coupling efficiency in pyrazole-pyrrolopyridine synthesis, reducing side reactions .
  • Reaction time : Extended reflux (e.g., 30 hours in xylene) ensures complete cyclization but risks decomposition; monitoring via TLC is advised .
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) improve boronic acid cross-coupling reactions, while toluene minimizes byproducts in acid-catalyzed steps .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Answer:

  • 1^1H/13^{13}C NMR : Identifies proton environments (e.g., piperidine CH2_2 groups at δ 2.5–3.5 ppm) and carbon frameworks .
  • IR spectroscopy : Confirms functional groups (e.g., pyrrole N–H stretches at ~3400 cm1^{-1}) .
  • UV-Vis : Detects conjugation in aromatic systems (λmax ~260–300 nm) .

Advanced: How can researchers resolve discrepancies in 1^11H NMR data for novel analogs?

Answer:

  • Deuterated solvent screening : Use DMSO-d6_6 to resolve overlapping peaks caused by tautomerism in pyrazole rings .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates 1^1H-13^{13}C signals for ambiguous substituents (e.g., piperidinyl vs. pyrazolyl protons) .
  • Variable-temperature NMR : Mitigates signal broadening due to dynamic processes (e.g., piperidine ring puckering) .

Advanced: What computational approaches predict the biological interactions of this compound?

Answer:

  • Molecular docking : Models binding to targets (e.g., kinases) using software like AutoDock Vina; validate with crystallographic data from RCSB PDB .
  • ADMET prediction : Tools like ACD/Labs Percepta assess solubility (LogP ~2.5) and metabolic stability, guiding lead optimization .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Basic: What purification methods are effective for isolating the target compound?

Answer:

  • Recrystallization : Methanol or ethanol removes polar impurities (e.g., unreacted amines) .
  • Flash chromatography : Silica gel (hexane/ethyl acetate gradients) separates non-polar byproducts (e.g., methylthio derivatives) .
  • Acid-base extraction : Utilizes pH-dependent solubility of piperidine (pKa ~10) for crude product isolation .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Substitute pyrazole C4 with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance target affinity .
  • Piperidine ring engineering : Introduce spirocyclic or fluorinated motifs to improve metabolic stability (see for fluorophenyl analogs) .
  • Bioisosteric replacement : Replace pyrrolo[2,3-b]pyridine with indole or imidazopyridine to assess scaffold flexibility .

Advanced: What in vitro assays validate biological activity against disease targets?

Answer:

  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50_{50} values against kinases (e.g., JAK2 or EGFR) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

Basic: How to confirm the purity of synthesized compounds?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm; aim for ≥95% purity .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Melting point : Sharp ranges (e.g., 133°C for pyrazolo[3,4-b]pyridines) indicate homogeneity .

Advanced: What strategies mitigate toxicity in preclinical development?

Answer:

  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) .
  • hERG inhibition screening : Patch-clamp assays to assess cardiac risk; modify piperidine substituents to reduce off-target binding .
  • In silico toxicity prediction : Tools like ProTox-II flag hepatotoxic or mutagenic risks early in design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.